molecular formula C27H41NO3 B593687 Linoleoyl Phenylalanine CAS No. 2441-64-7

Linoleoyl Phenylalanine

Cat. No. B593687
CAS RN: 2441-64-7
M. Wt: 427.6 g/mol
InChI Key: HKUGGWURERXWKM-ABDCMALPSA-N
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Scientific Research Applications

Linoleoyl Phenylalanine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Linoleoyl Phenylalanine can be synthesized through the coupling of linoleic acid with phenylalanine. The reaction typically involves the use of coupling reagents such as propylphosphonic anhydride (T3P) to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and may require a catalyst to improve the yield and reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Linoleoyl Phenylalanine undergoes various chemical reactions, including:

    Oxidation: The linoleoyl group can be oxidized to form hydroperoxides or epoxides.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenylalanine moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nitration can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Hydroperoxides, epoxides.

    Reduction: Saturated derivatives.

    Substitution: Halogenated or nitrated phenylalanine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Linoleoyl Glycine: Another N-acyl amine with similar properties but different amino acid conjugation.

    Linoleoyl Alanine: Similar structure but with alanine instead of phenylalanine.

    Linoleoyl Serine: Conjugate of linoleic acid and serine.

Uniqueness

Linoleoyl Phenylalanine is unique due to its specific conjugation with phenylalanine, which imparts distinct biochemical properties and potential therapeutic applications. Its role in mitochondrial uncoupling and specific anti-inflammatory actions set it apart from other similar compounds .

properties

IUPAC Name

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21,25H,2-5,8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b7-6-,10-9-/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUGGWURERXWKM-ABDCMALPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310849
Record name N-Linoleoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2441-64-7
Record name N-Linoleoyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2441-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Linoleoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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